molecular formula C6H4BrF3N2O B2534074 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one CAS No. 2167219-71-6

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Cat. No. B2534074
M. Wt: 257.01
InChI Key: PMYKUARWBLGNMU-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative, which is a class of compounds containing a pyridazinone moiety, which is a six-membered aromatic heterocycle made up of two nitrogen atoms and four carbon atoms and contains a ketone group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar because of the aromatic pyridazinone ring. The bromo- and trifluoroethyl- substituents may cause electron withdrawing effects .


Chemical Reactions Analysis

As a pyridazinone derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic substitution reaction, and the carbonyl group could undergo reactions typical of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ketone and bromine) would influence its properties .

Scientific Research Applications

However, to provide some insight into the potential areas of research that similar compounds or those in related chemical families might be involved in, I'll outline general applications based on the properties and reactivity of chemically related compounds:

Environmental Impact and Toxicology

Compounds with bromine and fluorine atoms, similar to the structure , often feature in studies concerning environmental pollution, bioaccumulation, and toxicological assessments. For instance, brominated flame retardants are extensively reviewed for their environmental concentrations, toxicity, and degradation products, highlighting concerns over their persistence and impact on ecosystems and human health (Koch & Sures, 2018).

Synthesis and Chemical Reactivity

Research into the synthesis of halogenated organic compounds, including those containing bromine and fluorine, is pivotal in developing intermediates for pharmaceuticals, agrochemicals, and advanced materials. Studies often explore novel synthetic routes, reactivity under various conditions, and applications in creating complex molecules (Qiu et al., 2009).

Bromine's Role in Atmospheric Chemistry

The contribution of brominated compounds to atmospheric chemistry, particularly in the formation and degradation of ozone, is a significant area of research. Studies assess the sources, sinks, and fluxes of these compounds, as well as their overall impact on atmospheric chemistry and climate change (Quack & Wallace, 2003).

Biological Activities and Pharmaceutical Applications

Halogenated heterocycles, similar to the compound , are frequently studied for their biological activities, including potential antibacterial, antifungal, and anticancer properties. The structure-activity relationships (SARs), mode of action, and therapeutic potential of these compounds are areas of ongoing investigation (Ferreira et al., 2013).

Advanced Materials and Photophysical Properties

The design and synthesis of organic compounds for materials science, including those with specific optical, electronic, or photophysical properties, is a rapidly developing field. Compounds containing bromine and fluorine can exhibit unique behaviors useful in organic electronics, photovoltaics, and as fluorescent markers (Grzybowski & Gryko, 2015).

Safety And Hazards

The safety and hazards of this compound would depend on factors like its reactivity and the specific functional groups present. For example, brominated compounds can sometimes be hazardous and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its intended application. For example, if it’s a novel compound, initial studies might focus on its synthesis and characterization, followed by an exploration of its potential uses .

properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-2-11-12(5(4)13)3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYKUARWBLGNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(N=C1)CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

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